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Compound of Interest

Compound Name:
Carbobenzyloxymethionyltyrosine

methyl ester

CAS No.: 101035-14-7

Cat. No.: B11939790 Get Quote

To understand stability, one must first understand the structural vulnerabilities.[1] Cbz-Met-Tyr-

OMe is a hydrophobic dipeptide ester containing three distinct chemically reactive zones.
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Component Functionality Stability Risk

N-Terminus (Cbz) Benzyloxycarbonyl protection

High Stability. Resistant to mild

acid/base.[1][2][3] Prone to

hydrogenolysis (

/Pd) or strong acids (HBr).[2][3]

Imparts significant

hydrophobicity, driving

aggregation.[1]

Residue 1 (Met) Methionine (Thioether)

High Risk (Oxidation). The

sulfur atom is highly

nucleophilic and prone to

oxidation by atmospheric

or peroxides to form

Methionine Sulfoxide (Met(O)).

[2][3]

Residue 2 (Tyr) Tyrosine (Phenol)

Moderate Risk. The phenolic

hydroxyl can undergo radical

oxidation at high pH, but is

generally stable under

standard storage.[2][3]

C-Terminus (OMe) Methyl Ester

High Risk (Hydrolysis).

Thermodynamically unstable in

aqueous solution relative to

the free acid (Cbz-Met-Tyr-

OH).[1][2][3]

Physicochemical Constants (Experimental & Predicted):

Molecular Weight: 458.53 g/mol [1][2]

LogP (Octanol/Water): ~2.5 – 3.0 (Highly Lipophilic due to Cbz/OMe capping)[2][3]
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Solubility: Soluble in DMSO, MeOH, DMF.[1][3] Poorly soluble in water (< 0.5 mg/mL without

co-solvent).[2][3]

pKa (Tyr-OH): ~10.1 (Relevance: Avoid pH > 9.5 to prevent phenolate formation and

oxidative coupling).[1][2][3]

Part 2: Thermodynamic Stability Landscape
The stability of Cbz-Met-Tyr-OMe is defined by the competition between Hydrolysis

(Thermodynamic control) and Oxidation (Kinetic control).[1][2][3]

Hydrolytic Stability (The Ester Bond)
In aqueous media, the methyl ester is thermodynamically unstable. The equilibrium constant (

) for the hydrolysis reaction heavily favors the free acid products. [1][2][3]

Thermodynamics: The Gibbs Free Energy change (

) for peptide ester hydrolysis is typically -3 to -5 kcal/mol.[1][2][3] This means that at
equilibrium in water, >99% of the compound will exist as the hydrolyzed acid form.

Kinetics: While thermodynamically favored, the rate of spontaneous hydrolysis at neutral pH

(pH 6-7) is slow (

range).[1][2][3] However, in the presence of esterases (like chymotrypsin) or at pH > 8.5
(saponification), the half-life drops to minutes.[1][3]

Oxidative Stability (The Methionine Sulfur)
Unlike hydrolysis, which is pH-driven, oxidation is driven by the presence of Reactive Oxygen

Species (ROS) or simple atmospheric exposure over time.[1][3]

Mechanism: The Met sulfur acts as a nucleophile, attacking oxygen to form the Sulfoxide (R-

S(=O)-R').[2][3] This is often reversible in vivo but requires harsh reduction chemistry (e.g.,

/DMS) to reverse in vitro.[2][3]
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Impact: Oxidation increases polarity (lower retention time on RP-HPLC) and disrupts enzyme

recognition sites.[1][2][3]

Part 3: Visualization of Degradation Pathways
The following diagram maps the degradation logic. Use this to troubleshoot impurity profiles in

HPLC.
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Figure 1: Degradation pathways for Cbz-Met-Tyr-OMe.[1][2][3] Red path indicates oxidative

stress; Yellow path indicates hydrolytic instability.[1][2]

Part 4: Experimental Methodologies
To validate the stability of your specific lot or reaction mixture, use these self-validating

protocols.

Protocol A: Stability-Indicating RP-HPLC Method
Rationale: Standard C18 gradients may co-elute the Met and Met(O) species.[3] This method

utilizes a shallow gradient and low pH to resolve the polar sulfoxide from the parent peak.

Column: C18 (e.g., Zorbax Eclipse Plus),
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,

.[2][3]

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol ionization).[2]

[3]

Mobile Phase B: 0.1% TFA in Acetonitrile (Solubilizes the Cbz group).

Gradient:

0-2 min: 20% B (Isocratic hold)[1][2][3]

2-20 min: 20%

80% B (Linear gradient)[1][2][3]

20-25 min: 80% B (Wash)[1][2][3]

Detection: UV at 280 nm (Specific for Tyrosine/Cbz; ignores non-aromatic impurities) and

214 nm (Peptide bond).[2][3]

Validation Criteria:

Met(O) Shift: The oxidized species (Cbz-Met(O)-Tyr-OMe) will elute earlier than the parent

peak (typically

) due to increased polarity of the S=O bond.[1][2][3]

Hydrolysis Shift: The free acid (Cbz-Met-Tyr-OH) will also elute earlier than the ester but

usually later than the sulfoxide depending on pH.[1][2][3]

Protocol B: Thermodynamic Solubility Assay (Shake-
Flask)
Rationale: Determining the saturation limit is crucial for enzymatic synthesis yields.

Preparation: Add excess solid Cbz-Met-Tyr-OMe to 2 mL of phosphate buffer (pH 7.0).
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Equilibration: Shake at 25°C for 24 hours. Critical: Purge headspace with Argon to prevent

oxidation during shaking.

Separation: Centrifuge at 15,000 x g for 10 mins.

Quantification: Dilute supernatant 1:10 in MeOH and analyze via Protocol A.

Part 5: Implications for Biocatalytic Synthesis
Cbz-Met-Tyr-OMe is frequently synthesized via Kinetically Controlled Synthesis using

chymotrypsin.[1][2][3] In this process, an activated ester (e.g., Cbz-Met-OEt) reacts with Tyr-

OMe.[1][2][3]

The Thermodynamic Trap: The enzyme catalyzes both the formation of the peptide bond and

the hydrolysis of the ester.

Synthesis Rate (

): Formation of Cbz-Met-Tyr-OMe.[1][2][3]

Hydrolysis Rate (

): Breakdown to Cbz-Met-Tyr-OH.[1][2][3]

To maximize yield, you must operate in a Kinetic Trap:

High Nucleophile Concentration: Use excess Tyr-OMe to outcompete water.[1][2][3]

Organic Co-solvent: Use 50-60% DMSO or DMF.[1][2][3] This suppresses water activity (

), lowering the hydrolysis rate (

) while keeping the hydrophobic substrate soluble.[3]

Time Management: Stop the reaction before thermodynamic equilibrium is reached. At

equilibrium, the yield will approach 0% (total hydrolysis).[3]
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Figure 2: Kinetic vs. Thermodynamic control in enzymatic synthesis. The green path represents

the desired kinetic product; the red path represents the thermodynamic sink.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11939790#thermodynamic-stability-of-cbz-met-tyr-
ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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